molecular formula C25H33NO4S B14324181 3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide CAS No. 103633-59-6

3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide

Cat. No.: B14324181
CAS No.: 103633-59-6
M. Wt: 443.6 g/mol
InChI Key: UEOVPIUCXLDGGD-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide is an organic compound that features a benzenesulfonyl group, a hydroxy group, and a methylidene group attached to a dodecanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from sodium benzenesulfonate using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with appropriate intermediates to introduce the hydroxy and methylidene groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzenesulfonyl group may produce sulfonamides .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hydroxy and methylidene groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

103633-59-6

Molecular Formula

C25H33NO4S

Molecular Weight

443.6 g/mol

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide

InChI

InChI=1S/C25H33NO4S/c1-3-4-5-6-7-14-19-23(27)24(31(29,30)22-17-12-9-13-18-22)20(2)25(28)26-21-15-10-8-11-16-21/h8-13,15-18,23-24,27H,2-7,14,19H2,1H3,(H,26,28)

InChI Key

UEOVPIUCXLDGGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(C(=C)C(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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